Plevitrexed

Description

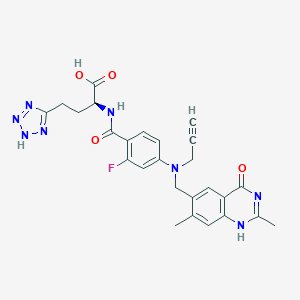

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJSCSAMMLUINT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165351 | |

| Record name | Plevitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153537-73-6 | |

| Record name | Plevitrexed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153537-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plevitrexed [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153537736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plevitrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC-696259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plevitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLEVITREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P2881C3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Plevitrexed (ZD9331): A Deep Dive into Thymidylate Synthase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plevitrexed (also known as ZD9331 or BGC9331) is a potent, second-generation, non-polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1] As the sole de novo source of deoxythymidine monophosphate (dTMP), TS is a critical enzyme for DNA synthesis and repair, making it a key target in oncology.[2] this compound's unique pharmacological profile, including its high affinity for TS and distinct cellular uptake mechanisms, has positioned it as a significant compound in the landscape of anticancer drug development. This technical guide provides a comprehensive overview of this compound's core mechanism of action, presents key quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the associated biochemical pathways and resistance mechanisms.

Mechanism of Action: Potent and Specific Inhibition of Thymidylate Synthase

This compound exerts its cytotoxic effects by directly inhibiting thymidylate synthase, a pivotal enzyme in the pyrimidine biosynthesis pathway. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor.[2] The resulting dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis.

By competitively binding to the folate-binding site on thymidylate synthase, this compound blocks the catalytic activity of the enzyme. This inhibition leads to a depletion of the intracellular dTMP and dTTP pools, which in turn disrupts DNA replication and repair processes, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

A key characteristic of this compound is that it is not a substrate for folylpolyglutamate synthetase (FPGS).[1] This means that unlike many other antifolates, it does not undergo polyglutamylation within the cell. While polyglutamylation can enhance the intracellular retention and inhibitory potency of some antifolates, it can also be a mechanism of resistance if FPGS activity is downregulated.[1] this compound's non-polyglutamatable nature allows it to bypass this potential resistance mechanism.

Cellular Uptake

This compound enters cancer cells primarily through two carrier-mediated transport systems:

-

Reduced Folate Carrier (RFC): This is the major transport system for folates and antifolates in most mammalian cells.[1]

-

Alpha-Folate Receptor (α-FR): This high-affinity receptor is often overexpressed on the surface of various cancer cells, including ovarian and gastric cancers, offering a degree of tumor selectivity.[3]

The dual-uptake mechanism contributes to its broad spectrum of antitumor activity.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against thymidylate synthase and its cytotoxic effects on various cancer cell lines have been quantified through in vitro studies.

Enzyme Inhibition

This compound is a highly potent inhibitor of thymidylate synthase.

| Parameter | Value | Enzyme Source | Reference |

| Ki | 0.44 nM | Not Specified | [4] |

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of human cancer cell lines, demonstrating its broad cytotoxic potential.

| Cell Line | Cancer Type | IC50 | Reference |

| L1210 | Murine Leukemia | 0.024 µM | [4] |

| L1210 (1565) | Murine Leukemia (RFC deficient) | 1.3 µM | [4] |

| L1210 (RD1694) | Murine Leukemia (FPGS deficient) | 0.076 µM | [4] |

| W1L2 | Human Lymphoblastoid | 7 nM | [5] |

| A549 | Human Lung Carcinoma | Not explicitly found for this compound | |

| HeLa | Human Cervical Carcinoma | Not explicitly found for this compound | |

| SK-OV-3 | Human Ovarian Cancer | Not explicitly found for this compound | |

| U373 | Human Glioblastoma | Not explicitly found for this compound | |

| PC-3 | Human Prostate Cancer | Not explicitly found for this compound | |

| HepG2 | Human Hepatocellular Carcinoma | Not explicitly found for this compound | |

| HCT116 | Human Colorectal Carcinoma | Not explicitly found for this compound | |

| MCF-7 | Human Breast Adenocarcinoma | Not explicitly found for this compound |

Note: While IC50 values for this compound in a wide range of human cancer cell lines were not found in a consolidated table, the provided data from murine leukemia lines illustrates its potency and the impact of transport and metabolism on its activity.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the thymidylate synthase inhibitory activity and cytotoxic effects of this compound.

Spectrophotometric Thymidylate Synthase Inhibition Assay

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of N⁵,N¹⁰-methylenetetrahydrofolate to dihydrofolate (DHF) during the conversion of dUMP to dTMP.

Materials:

-

Purified recombinant human thymidylate synthase

-

Deoxyuridine monophosphate (dUMP)

-

N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate)

-

This compound (ZD9331) stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 50 mM MgCl₂)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, dUMP (e.g., 100 µM), and the desired concentration of this compound or vehicle control.

-

Enzyme Addition: Add purified thymidylate synthase to the reaction mixture to a final concentration of, for example, 50 nM.

-

Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the enzymatic reaction by adding CH₂H₄folate (e.g., 100 µM) to the cuvette and mix immediately.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of this compound. The Ki value can be determined by performing the assay with varying concentrations of both the substrate (dUMP) and the inhibitor.

Crystal Violet Cell Viability Assay

This colorimetric assay is used to determine the cytotoxicity of this compound by quantifying the number of viable adherent cells after treatment.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound (ZD9331) stock solution

-

Phosphate-buffered saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

Methanol

-

Solubilization Solution (e.g., 10% acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

-

Fixation: After incubation, gently wash the cells with PBS. Then, fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.

-

Staining: Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry.

-

Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the stain.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Radiolabeled Substrate Cellular Uptake Assay

This assay measures the uptake of this compound into cancer cells, often by competing with a radiolabeled substrate of the same transport system, such as [³H]-methotrexate or [³H]-folic acid.

Materials:

-

Human cancer cell line of interest

-

Cell culture medium and uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

This compound (ZD9331) stock solution

-

Radiolabeled substrate (e.g., [³H]-methotrexate)

-

Scintillation cocktail

-

Cell lysis buffer

-

Liquid scintillation counter

Procedure:

-

Cell Preparation: Culture cells to a high density in appropriate culture vessels. On the day of the experiment, harvest the cells and resuspend them in uptake buffer at a known concentration (e.g., 1 x 10⁶ cells/mL).

-

Assay Setup: In microcentrifuge tubes, add a defined volume of the cell suspension.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the cell suspensions and pre-incubate for a short period (e.g., 5 minutes) at 37°C.

-

Initiate Uptake: Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., 1 µM [³H]-methotrexate) to each tube.

-

Incubation: Incubate the tubes at 37°C for a defined time course (e.g., 1, 5, 10, and 20 minutes).

-

Stop Uptake: Terminate the uptake by adding ice-cold uptake buffer and immediately centrifuging the cells.

-

Washing: Wash the cell pellet with ice-cold buffer to remove extracellular radiolabeled substrate.

-

Cell Lysis: Lyse the cell pellet with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of intracellular radioactivity is proportional to the uptake of the radiolabeled substrate. The inhibitory effect of this compound on substrate uptake can be used to determine its affinity for the transporter.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows associated with this compound.

Caption: this compound's inhibition of thymidylate synthase.

Caption: Workflow for a crystal violet cell viability assay.

Caption: Cellular uptake and mechanism of action of this compound.

Mechanisms of Resistance

Resistance to this compound, as with other antifolates, can arise through various mechanisms:

-

Decreased Drug Uptake: Reduced expression or function of the Reduced Folate Carrier (RFC) can limit the intracellular accumulation of this compound, thereby diminishing its efficacy.[5]

-

Increased Drug Efflux: Overexpression of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, can actively transport this compound out of the cell.

-

Target Enzyme Alterations: Increased expression of thymidylate synthase (TS) can overcome the inhibitory effects of this compound by providing more target enzyme than can be effectively inhibited at therapeutic drug concentrations.[4] Mutations in the TS gene that reduce the binding affinity of this compound are also a potential, though less common, mechanism of resistance.

Caption: Key mechanisms of resistance to this compound.

Conclusion

This compound (ZD9331) remains a significant molecule in the study of thymidylate synthase inhibition. Its high potency, specific mechanism of action, and ability to circumvent resistance mechanisms associated with polyglutamylation underscore its importance. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop next-generation thymidylate synthase inhibitors. A thorough understanding of its pharmacology, including uptake and resistance pathways, is crucial for its effective clinical application and for the design of novel combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Multiple mechanisms of resistance to methotrexate and novel antifolates in human CCRF-CEM leukemia cells and their implications for folate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

Plevitrexed (ZD9331): A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed (formerly known as ZD9331) is a potent, non-polyglutamatable, quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1][2] As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, TS is a well-established target for cancer chemotherapy.[3] this compound's mechanism of action involves binding to the folate binding site of TS, leading to the inhibition of thymidine synthesis, which can result in the cessation of DNA synthesis and subsequent apoptosis.[1] This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from key preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical murine models and in Phase I clinical trials in patients with advanced solid tumors. These studies have characterized its absorption, distribution, metabolism, and excretion.

Preclinical Pharmacokinetics in a Murine Model

A study in a thymidine salvage-incompetent murine lymphoma model (L5178Y) provides key insights into the preclinical pharmacokinetics of this compound.[1]

Table 1: Pharmacokinetic Parameters of this compound in a Murine Lymphoma Model [1]

| Administration Route | Dose | Key Findings |

| Single i.p. bolus injection | 50 mg/kg | Terminal elimination half-life (plasma and tissues): 4-6 hours. Liver concentrations were 8-fold higher than plasma. Kidney and lymphoma concentrations were similar to plasma. |

| 24-hour s.c. infusion | 3 mg/kg | Steady-state concentrations achieved in 4-5 hours. Elimination rates at the end of infusion were approximately 3.5 hours for plasma and tissues, but appeared slower in the tumor. Liver concentrations were approximately 4-fold higher than plasma. |

Clinical Pharmacokinetics in Humans

Phase I clinical trials have been conducted to determine the safety, tolerability, and pharmacokinetic profile of this compound in patients with advanced solid malignancies.

Table 2: Summary of Human Pharmacokinetic Findings from Phase I Trials

| Study Design | Administration Route | Key Pharmacokinetic Findings | Reference |

| Dose-escalating study | 30-min i.v. infusion on days 1 and 8 of a 21-day cycle | Plasma clearance was slow and dose-dependent. Nonlinear pharmacokinetics were observed. | [4] |

| Dose-escalating study | 5-day continuous i.v. infusion every 3 weeks | Clearance was dose-dependent and predominantly renal. | [5] |

| Dose-escalating study | Oral, once or twice daily for 5, 7, or 10 days every 21 days | Less than proportional increase in the plasma area under the concentration-time curve (AUC) with dose escalation. | [6] |

| Combination study with docetaxel | 30-minute IV infusion every 3 weeks | Pharmacokinetics were similar to those reported in previous single-agent studies, suggesting no major drug-drug interactions. | [4] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of thymidylate synthase. This has been assessed in preclinical models by measuring the downstream effects on deoxynucleotide pools and in clinical trials by monitoring a surrogate marker in plasma.

Preclinical Pharmacodynamics in a Murine Model

In the L5178Y murine lymphoma model, the pharmacodynamic effects of this compound were evaluated by measuring changes in intratumoral deoxyuridine monophosphate (dUMP) and deoxythymidine triphosphate (dTTP) levels.[1]

Table 3: Pharmacodynamic Effects of this compound in a Murine Lymphoma Model [1]

| Administration Route | Dose | Effect on dUMP | Effect on dTTP | Duration of Effect |

| Single i.p. bolus injection | 50 mg/kg | Elevation | Depletion | < 16 hours |

| 24-hour s.c. infusion | 3 mg/kg | Elevation | Depletion | Approximately 24 hours |

Clinical Pharmacodynamics in Humans

In clinical trials, the inhibition of thymidylate synthase by this compound was monitored by measuring the levels of plasma 2'-deoxyuridine (dUrd). Inhibition of TS leads to an accumulation of its substrate, dUMP, which is subsequently converted to dUrd and released into the circulation.[7]

Table 4: Clinical Pharmacodynamic Marker of this compound Activity

| Biomarker | Observation | Significance | Reference |

| Plasma 2'-deoxyuridine (dUrd) | Dose-related increases in plasma dUrd were significant (P = 0.003) on day 5 of treatment. At doses ≥2.4 mg/m²/day in a 5-day infusion, plasma dUrd levels were consistently elevated. | Elevation of plasma dUrd serves as a surrogate marker for in vivo thymidylate synthase inhibition. | [4][5] |

Mechanism of Action: Thymidylate Synthase Inhibition

This compound exerts its cytotoxic effects by directly inhibiting thymidylate synthase, a key enzyme in the pyrimidine synthesis pathway.

Caption: this compound inhibits thymidylate synthase, blocking dTMP synthesis and leading to apoptosis.

Experimental Protocols

Quantification of this compound in Plasma and Tissues (ELISA)

A sensitive and specific enzyme-linked immunosorbent assay (ELISA) was developed to measure this compound concentrations in plasma and tissue homogenates in preclinical studies.[1]

Protocol Outline:

-

Sample Preparation: Plasma samples are separated from whole blood by centrifugation. Tissues are homogenized in a buffer solution. Both plasma and tissue homogenates are treated with acetonitrile to precipitate proteins.

-

ELISA Procedure: A competitive ELISA format is used. This compound-specific antibodies are coated onto microtiter plates. Samples and standards are added, followed by a this compound-enzyme conjugate. The amount of bound conjugate is inversely proportional to the concentration of this compound in the sample.

-

Detection: A substrate is added that produces a colorimetric signal in the presence of the enzyme. The absorbance is read using a microplate reader.

-

Quantification: A standard curve is generated using known concentrations of this compound, and the concentrations in the unknown samples are interpolated from this curve.

Measurement of Plasma 2'-deoxyuridine (HPLC)

The concentration of the pharmacodynamic marker, 2'-deoxyuridine, in plasma can be determined by high-performance liquid chromatography (HPLC) with UV detection.[7]

Protocol Outline:

-

Sample Preparation: Plasma proteins are precipitated using perchloric acid.

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 HPLC column. An isocratic mobile phase of 0.05% trifluoroacetic acid in water is used for separation.

-

Detection: Eluting compounds are monitored by a UV detector at a wavelength of 261 nm. A photodiode array detector can be used to confirm peak purity and identity.

-

Quantification: A standard curve is constructed using known concentrations of 2'-deoxyuridine (typically in the range of 25–400 pmol/ml). The concentration in the plasma samples is calculated by comparing their peak areas to the standard curve.

Experimental Workflow: Preclinical Pharmacokinetic and Pharmacodynamic Study

The following diagram illustrates a typical workflow for a preclinical study evaluating the pharmacokinetics and pharmacodynamics of this compound.

Caption: A typical workflow for preclinical pharmacokinetic and pharmacodynamic evaluation of this compound.

Conclusion

This compound is a potent thymidylate synthase inhibitor with a well-characterized preclinical pharmacokinetic and pharmacodynamic profile. Phase I clinical trials have established its safety and recommended doses for further investigation. The use of plasma 2'-deoxyuridine as a surrogate marker of target engagement provides a valuable tool for its clinical development. The data summarized in this document provide a comprehensive foundation for researchers and drug development professionals working with this class of compounds.

References

- 1. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. A phase I and pharmacokinetic study of the nonpolyglutamatable thymidylate synthase inhibitor ZD9331 plus docetaxel in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Phase I trial of ZD9331, a nonpolyglutamatable thymidylate synthase inhibitor, given as a 5-day continuous infusion to patients with refractory solid malignancies. | Semantic Scholar [semanticscholar.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. aacrjournals.org [aacrjournals.org]

Plevitrexed: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD9331 or BGC9331, is a potent, orally bioavailable, non-polyglutamatable quinazoline antifolate inhibitor of thymidylate synthase (TS).[1] As a critical enzyme in the de novo synthesis of pyrimidine nucleotides, TS is a well-established target for cancer chemotherapy.[2] this compound's unique properties, including its transport via the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), and its circumvention of resistance mechanisms associated with polyglutamation, have made it a subject of significant interest in the development of novel anticancer agents.[1][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound is a complex molecule with the systematic IUPAC name (2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 153537-73-6 | [3] |

| Molecular Formula | C₂₆H₂₅FN₈O₄ | [3] |

| Molecular Weight | 532.53 g/mol | [3] |

| Appearance | Solid | MedChemExpress |

| Synonyms | ZD9331, BGC9331 | [3] |

Synthesis of this compound

The synthesis of this compound has been described by Marsham et al. in the Journal of Medicinal Chemistry.[2] The synthesis is a multi-step process involving the construction of the quinazoline and the substituted benzoic acid moieties, followed by their coupling and final elaboration to yield the target molecule. A high-level overview of the synthetic workflow is presented below.

Experimental Protocol: Synthesis of this compound

The detailed experimental protocol for the synthesis of this compound is outlined in Marsham et al., J Med Chem. 1999 Sep 23;42(19):3809-20.[2] The key steps involve:

-

Synthesis of the Quinazoline Core: This typically starts from a substituted anthranilic acid derivative which undergoes cyclization to form the quinazolinone ring system. Subsequent functionalization, such as methylation and introduction of a reactive group at the 6-position, is then carried out.

-

Synthesis of the Side-Chain: This involves the preparation of the N-propargyl-substituted 4-aminobenzoic acid derivative and the tetrazole-containing amino acid moiety.

-

Coupling and Final Steps: The quinazoline core and the benzoic acid side-chain are coupled, followed by the attachment of the amino acid portion. Final deprotection steps yield this compound.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects primarily through the potent and specific inhibition of thymidylate synthase (TS).[1] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The depletion of dTMP leads to inhibition of DNA replication and ultimately, cell death.

Quantitative Data on Biological Activity

The potency of this compound has been evaluated in various in vitro and in vivo models. Key quantitative data are summarized below.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| Kᵢ (Thymidylate Synthase) | 0.44 nM | L1210 murine leukemia cells | [3] |

| IC₅₀ (Cell Growth) | 0.024 µM | L1210 murine leukemia | [3] |

| IC₅₀ (Cell Growth) | 1.3 µM | L1210:1565 (RFC-deficient) | [3] |

| IC₅₀ (Cell Growth) | 0.076 µM | L1210:RD1694 (FPGS-deficient) | [3] |

Experimental Protocols

Thymidylate Synthase Inhibition Assay

A common method to determine the inhibitory activity of compounds against TS is a spectrophotometric or radioisotopic assay.

Protocol Outline:

-

Enzyme and Substrate Preparation: A reaction mixture containing purified thymidylate synthase, buffer, dithiothreitol (DTT), and deoxyuridine monophosphate (dUMP) is prepared.

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the cofactor 5,10-methylenetetrahydrofolate.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Detection: The rate of product (dTMP) formation is measured. In the spectrophotometric assay, the oxidation of the cofactor is monitored by the increase in absorbance at 340 nm. In radioisotopic assays, the incorporation of a radiolabel from dUMP into dTMP is quantified.

-

Data Analysis: The inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Cell-Based Viability Assay

Cell-based assays are crucial for determining the cytotoxic effects of this compound on cancer cells.

Protocol Outline:

-

Cell Seeding: Cancer cells of interest are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: this compound is added to the cells at various concentrations.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a variety of methods, such as the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity, or by direct cell counting.

-

Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.

Clinical Data

This compound (ZD9331) has undergone Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.

Table 2: Summary of Phase I Clinical Trial Data for this compound (ZD9331)

| Parameter | Value/Observation | Patient Population | Reference |

| Maximum Tolerated Dose (MTD) | 130 mg/m² (30-min IV infusion, days 1 & 8 of a 21-day cycle) | Advanced solid malignancies | [4] |

| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, neutropenia, nonhematologic toxicity | Advanced solid malignancies | [4] |

| Pharmacokinetics | Slow, dose-dependent plasma clearance; nonlinear pharmacokinetics | Advanced solid malignancies | [4] |

| Pharmacodynamics | Dose-related increases in plasma deoxyuridine, indicating TS inhibition | Advanced solid malignancies | [4] |

| Clinical Activity | Stable disease observed in 37% of patients | Advanced solid malignancies | [4] |

| Clinical Activity | ≥50% reduction in CA125 levels in 23% of ovarian cancer patients | Ovarian cancer | [4] |

Conclusion

This compound is a rationally designed thymidylate synthase inhibitor with a distinct pharmacological profile. Its potent enzymatic inhibition, ability to bypass certain resistance mechanisms, and demonstrated clinical activity underscore its potential as an anticancer agent. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological characteristics to support further research and development efforts in the field of oncology.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of potent non-polyglutamatable quinazoline antifolate thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Plevitrexed (BGC9331): A Technical Guide to its Cellular Uptake Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed (also known as BGC9331 and ZD9331) is a potent, second-generation quinazoline-based thymidylate synthase (TS) inhibitor that has been investigated for its antineoplastic properties. A critical determinant of its efficacy is its ability to enter cancer cells. This technical guide provides an in-depth overview of the cellular uptake pathways of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the transport mechanisms.

Core Cellular Uptake Pathways

The cellular internalization of this compound is primarily mediated by specific solute carriers and receptors that are also responsible for the transport of natural folates. The main pathways identified are through the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the alpha-folate receptor (α-FR).

Reduced Folate Carrier (RFC)

The Reduced Folate Carrier (RFC, gene name SLC19A1) is a major transport system for folate cofactors and antifolate therapeutics in mammalian cells.[1] It is ubiquitously expressed and functions as an anion exchanger, with optimal activity at a physiological pH of 7.4.[2] this compound is recognized as a substrate for RFC and is transported into the cell via this carrier.[3] The expression of RFC in tumor cells can be a predictive marker for the response to antifolate drugs like pemetrexed, a compound with a similar mechanism of action to this compound.[4]

Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT, gene name SLC46A1) is another key transporter for folates and antifolates. A distinguishing feature of PCFT is its optimal activity at an acidic pH (around 5.5), which is characteristic of the microenvironment of some solid tumors.[5] This transporter exhibits a high affinity for this compound, particularly under acidic conditions. In a study using a RFC-null HeLa-derived cell line, a low pH transport activity with a high affinity for this compound was characterized, which is consistent with PCFT-mediated transport.[5]

Alpha-Folate Receptor (α-FR)

The alpha-folate receptor (α-FR) is a high-affinity folate binding protein that is often overexpressed on the surface of various cancer cells, including ovarian and lung cancers, while having limited expression in normal tissues.[6] this compound is taken up via the α-folate receptor through a process of receptor-mediated endocytosis.[7] This targeted uptake mechanism presents an opportunity for selective delivery of the drug to tumor cells that overexpress this receptor.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the interaction of this compound with its cellular uptake transporters.

| Parameter | Transporter/System | Value | Cell Line/System | Reference |

| Ki | Reduced Folate Carrier (RFC) | ~1 µM | L1210 and W1L2 cells | [7] |

| Ki | Low pH Transport Activity (likely PCFT) | ~400-600 nM | RFC-null HeLa-derived cells (R5) | [5] |

Experimental Protocols

Radiolabeled Substrate Uptake Assay (for RFC and PCFT)

This protocol is designed to measure the uptake of a radiolabeled antifolate, such as [3H]-methotrexate, and to determine the inhibitory effect of this compound on this uptake.

Materials:

-

Cell line of interest (e.g., HeLa, L1210)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted as needed)

-

Radiolabeled substrate (e.g., [3H]-methotrexate)

-

This compound (BGC9331)

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

-

Filter mats (GF/C)

-

Cell harvester

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 50,000–150,000 cells per well and culture overnight to allow for attachment.

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with PBS. Add 150 µL of assay buffer to each well.

-

Inhibitor Addition: Add 50 µL of this compound at various concentrations (to determine Ki) or a known inhibitor (for defining non-specific uptake) to the appropriate wells. Incubate for 30 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake by adding 50 µL of the radiolabeled substrate (e.g., [3H]-methotrexate) to each well.

-

Incubation: Incubate the plate for a predetermined time (e.g., 2-10 minutes) at 37°C with gentle agitation.

-

Uptake Termination: Stop the incubation by rapidly washing the cells with ice-cold PBS. For suspension cells, filtration through GF/C filter mats using a cell harvester is a common method.[1]

-

Lysis and Counting: Lyse the cells and add a scintillation cocktail.

-

Data Analysis: Measure the radioactivity in a scintillation counter. The inhibition constant (Ki) of this compound can be calculated by measuring the uptake of the radiolabeled substrate at various concentrations of this compound.

Folate Receptor Binding Assay

This competitive binding assay is used to determine the affinity of this compound for the α-folate receptor.

Materials:

-

FR-positive cells (e.g., KB cells)

-

Cell culture medium

-

Radiolabeled folic acid (e.g., [3H]-folic acid)

-

This compound (BGC9331)

-

Unlabeled folic acid (for determining non-specific binding)

-

Binding buffer

-

Gamma counter or scintillation counter

Procedure:

-

Cell Preparation: Culture FR-positive cells to near confluency.

-

Assay Setup: On the day of the assay, wash the cells and resuspend them in a binding buffer.

-

Competitive Binding: In a series of tubes or wells, add a fixed concentration of radiolabeled folic acid. To these, add increasing concentrations of unlabeled this compound. Include a control with a high concentration of unlabeled folic acid to determine non-specific binding.

-

Incubation: Incubate the mixture at 4°C or 37°C for a specified time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the cells with bound radiolabel from the unbound radiolabel by centrifugation or filtration.

-

Quantification: Measure the radioactivity of the cell-associated fraction.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled folic acid against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled folic acid) can be determined and used to calculate the affinity (Ki).

MTT Cell Viability Assay (Cytotoxicity Assessment)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (BGC9331)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Drug Treatment: Expose the cells to a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[10]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the drug concentration.

Visualizations

Signaling Pathway Diagram

Caption: Cellular uptake pathways of this compound (BGC9331).

Experimental Workflow Diagram

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. The Proton-Coupled Folate Transporter: Impact on Pemetrexed Transport and on Antifolates Activities Compared to the Reduced Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeled methotrexate as a diagnostic agent of inflammatory target sites: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduced folate carrier (RFC) as a predictive marker for response to pemetrexed in advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for pemetrexed distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Folate Receptor Binding and Transport Studies [bio-protocol.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

Preclinical Antitumor Activity of ZD9331: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical antitumor activity of ZD9331, a rationally designed, water-soluble, quinazoline-based inhibitor of thymidylate synthase (TS). ZD9331 represents a third-generation antifolate that distinguishes itself by not requiring polyglutamation for its cellular activity, a characteristic that may offer advantages in overcoming certain mechanisms of drug resistance.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

ZD9331 exerts its anticancer effects by specifically inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines.[2][3] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair.[2][3] By blocking this enzyme, ZD9331 leads to a depletion of the intracellular dTTP pool and an accumulation of dUMP. This imbalance disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

The cellular uptake of ZD9331 is primarily mediated by the reduced folate carrier (RFC).[1][4] Unlike earlier generation antifolates such as raltitrexed (ZD1694), ZD9331 is not a substrate for folylpolyglutamate synthetase (FPGS).[2][4] This means it is not retained intracellularly through the addition of glutamate residues. Consequently, its activity is independent of FPGS levels, potentially circumventing resistance mechanisms associated with reduced polyglutamation.[1][4] However, this lack of polyglutamation also means that its intracellular retention is shorter, and TS activity can recover more rapidly after the drug is removed.[4]

Quantitative In Vitro Activity

ZD9331 has demonstrated potent growth inhibitory and cytotoxic activity across various human and murine cancer cell lines. Its high specificity for thymidylate synthase is evidenced by the dramatic increase in the IC50 value when the culture medium is supplemented with thymidine, effectively rescuing cells from the drug's effects.[4]

| Parameter | Value | Cell Line | Notes | Reference |

| TS Ki | ~0.4 nM | - | Enzyme inhibition constant. | [4] |

| IC50 | 7 nM | W1L2 (Human lymphoblastoid) | Growth inhibition. | [4] |

| IC50 | >70,000 nM | W1L2 (Human lymphoblastoid) | With thymidine rescue, demonstrating TS specificity. | [4] |

| IC50 Range | 5 - 100 nM | Various human tumor cell lines | General range of growth inhibition. | [2] |

Quantitative In Vivo Antitumor Efficacy

Preclinical in vivo studies have confirmed the antitumor activity of ZD9331 in various tumor models. The efficacy is highly dependent on the administration schedule, with continuous infusion protocols often demonstrating superior activity at lower total doses compared to bolus injections. This is consistent with its non-polyglutamatable nature, suggesting that sustained exposure is necessary to maintain TS inhibition.[2][4]

| Animal Model | Tumor Type | Administration Schedule | Dose | Outcome | Reference |

| Mouse | L5178Y TK-/- Lymphoma | 24-h continuous i.v. infusion | ~3 mg/kg | Minimum curative dose. | [4] |

| Mouse | L5178Y TK-/- Lymphoma | Single i.p. or i.v. injection | 25-50 mg/kg | Minimum curative dose. | [4] |

| Mouse | L5178Y TK+/- Lymphoma | 7-day continuous infusion | 25-50 mg/kg/day | Growth delays >5 days; some cures. | [4] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in murine models reveal that ZD9331 is eliminated from plasma and tissues relatively rapidly. Following a single bolus injection (50 mg/kg), the terminal elimination half-life is approximately 4-6 hours.[3] During a 24-hour subcutaneous infusion (3 mg/kg), steady-state plasma concentrations are achieved within 4-5 hours.[3]

Pharmacodynamic assessments confirm that ZD9331 effectively inhibits TS in vivo. This is measured by changes in the levels of dUMP and dTTP in tumor tissues. Following administration, a significant depletion of dTTP and a corresponding elevation in dUMP are observed, consistent with the drug's mechanism of action.[2][3] The duration of dTTP depletion is longer with continuous infusion compared to bolus injection, correlating with the observed differences in antitumor efficacy.[3]

Experimental Protocols

In Vitro Growth Inhibition Assay

This protocol outlines a typical method for determining the IC50 value of ZD9331 in a cancer cell line.

-

Cell Culture : Human W1L2 lymphoblastoid cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding : Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^4 cells/mL).

-

Drug Preparation : ZD9331 is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.

-

Treatment : The serially diluted ZD9331 solutions are added to the appropriate wells. Control wells receive medium with the vehicle solvent. For rescue experiments, parallel plates are prepared with medium containing thymidine (e.g., 10 µM).

-

Incubation : Plates are incubated for a period corresponding to several cell doubling times (e.g., 72 hours).

-

Viability Assessment : Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis : The absorbance values (for MTT) or cell counts are plotted against the drug concentration. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated using non-linear regression analysis.

In Vivo Antitumor Activity Study (Murine Lymphoma Model)

This protocol describes a representative in vivo efficacy study using the L5178Y TK-/- murine lymphoma model.

-

Animal Model : Immunocompetent or immunodeficient mice are used, depending on the tumor model. For the L5178Y TK-/- model, BALB/c mice are typically used.

-

Tumor Implantation : A suspension of L5178Y TK-/- lymphoma cells is injected intramuscularly (i.m.) or subcutaneously (s.c.) into the flank of the mice.

-

Tumor Growth and Staging : Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³). Animals are then randomized into control and treatment groups.

-

Drug Administration :

-

Control Group : Receives the vehicle solution on the same schedule as the treatment groups.

-

Bolus Injection Group : ZD9331 is administered as a single intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose (e.g., 25-50 mg/kg).[4]

-

Continuous Infusion Group : ZD9331 is administered via a surgically implanted osmotic minipump for continuous subcutaneous (s.c.) or i.v. infusion over a set period (e.g., 24 hours or 7 days) at a specified dose rate (e.g., 3 mg/kg/day).[4]

-

-

Monitoring : Tumor size and animal body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoint : The study is terminated when tumors in the control group reach a specified maximum size, or when treated animals show signs of toxicity (e.g., >20% body weight loss) or achieve a complete response (tumor regression).

-

Data Analysis : Antitumor activity is assessed by comparing the tumor growth in treated groups to the control group. Metrics such as tumor growth inhibition (TGI) and tumor growth delay are calculated. Survival curves may also be generated.

Conclusion

The preclinical data for ZD9331 establish it as a potent and specific inhibitor of thymidylate synthase with significant antitumor activity in both in vitro and in vivo models. Its unique property of not being a substrate for FPGS distinguishes it from other antifolates and suggests it may be effective against tumors that have developed resistance to polyglutamatable TS inhibitors. The dependence of its efficacy on sustained exposure highlights the importance of the administration schedule in its clinical development. These findings provided a strong rationale for the advancement of ZD9331 into clinical trials for various solid tumors.[1][5][6]

References

- 1. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular pharmacology and in vivo activity of a new anticancer agent, ZD9331: a water-soluble, nonpolyglutamatable, quinazoline-based inhibitor of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Plevitrexed as a Click Chemistry Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plevitrexed, a potent thymidylate synthase inhibitor, possesses a terminal alkyne group, positioning it as a valuable reagent for click chemistry applications.[1][2] This guide provides a comprehensive overview of this compound's potential as a tool for bioconjugation and other molecular labeling techniques through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. While this compound's primary role has been explored in the context of cancer therapeutics due to its antifolate activity, its chemical structure opens avenues for its use in chemical biology and drug development as a versatile chemical probe.[1][3][4] This document outlines the theoretical framework, potential experimental protocols, and applications for utilizing this compound in click chemistry.

Introduction to this compound

This compound (also known as ZD 9331 or BGC 9331) is a non-polyglutamatable quinazoline antifolate that potently inhibits thymidylate synthase (TS) with a Ki of 0.44 nM.[1] Its mechanism of action involves cellular uptake through the reduced folate carrier (RFC) and the α-folate receptor (α-FR), followed by intracellular inhibition of TS, which leads to the disruption of DNA synthesis and apoptosis.[1][3][5] From a chemical standpoint, the presence of a terminal alkyne moiety in its structure makes this compound a prime candidate for participation in CuAAC reactions, a cornerstone of click chemistry.[1][6] This reaction enables the covalent ligation of this compound to molecules bearing an azide group with high specificity and efficiency under mild, aqueous conditions.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for designing and interpreting experiments involving this molecule.

| Property | Value | References |

| Molecular Formula | C₂₆H₂₅FN₈O₄ | [3] |

| Molecular Weight | 532.53 g/mol | [3] |

| CAS Number | 153537-73-6 | [1] |

| Thymidylate Synthase (TS) Inhibition (Ki) | 0.44 nM | [1] |

| Cellular Uptake Transporters | Reduced Folate Carrier (RFC), α-Folate Receptor (α-FR) | [1][5] |

| Inhibition of [³H]-methotrexate transport (Ki) | ~1 µM | [1] |

This compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Expected Value/Condition | Notes |

| Reaction Yield | > 90% | Highly dependent on reaction conditions and purification. |

| Reaction Time | 1-4 hours | Can be optimized by adjusting catalyst and ligand concentrations. |

| Temperature | Room Temperature | Mild reaction conditions are a hallmark of click chemistry. |

| Solvent | Aqueous buffers (e.g., PBS), DMSO/water mixtures | Biocompatible solvent systems are often suitable.[8] |

| Catalyst | Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate) | In situ generation of the active Cu(I) catalyst is common.[7] |

| Ligand | THPTA, TBTA | Ligands stabilize the Cu(I) catalyst and improve reaction efficiency. |

Experimental Protocols

The following section provides a detailed, generalized protocol for the bioconjugation of this compound to an azide-containing molecule using a CuAAC reaction.

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Azide-Molecule Stock Solution: Prepare a 10 mM stock solution of the azide-functionalized molecule (e.g., a fluorescent dye azide) in DMSO. Store at -20°C, protected from light if the azide is light-sensitive.

-

Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution in deionized water. This solution should be made fresh for each experiment.

-

Ligand Stock Solution (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.

Click Reaction Protocol

This protocol is for a final reaction volume of 100 µL. Adjust volumes as needed.

-

In a microcentrifuge tube, add the following in order:

-

58 µL of Phosphate-Buffered Saline (PBS), pH 7.4.

-

10 µL of this compound stock solution (final concentration: 1 mM).

-

10 µL of azide-molecule stock solution (final concentration: 1 mM).

-

10 µL of Ligand stock solution (final concentration: 10 mM).

-

-

Vortex the mixture gently.

-

Add 2 µL of CuSO₄ stock solution (final concentration: 2 mM).

-

Vortex the mixture gently.

-

Initiate the reaction by adding 10 µL of freshly prepared sodium ascorbate stock solution (final concentration: 100 mM).

-

Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.

Product Analysis and Purification

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: The final product can be purified using High-Performance Liquid Chromatography (HPLC) or other suitable chromatographic techniques.

-

Characterization: The identity and purity of the this compound conjugate can be confirmed by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound as a click chemistry reagent.

Caption: Cellular uptake of this compound and its potential for intracellular click chemistry.

Caption: General experimental workflow for this compound bioconjugation.

Potential Applications

The ability to conjugate this compound to various molecules opens up a range of potential applications in research and drug development:

-

Cellular Imaging: By clicking this compound to a fluorescent dye, researchers can visualize its uptake and distribution in cells, providing insights into the expression and activity of folate transporters.

-

Target Identification and Validation: this compound-biotin conjugates could be used for affinity purification of its cellular binding partners, confirming its interaction with thymidylate synthase and potentially identifying off-target interactions.

-

Drug Delivery Systems: this compound could be incorporated into drug delivery systems, such as antibody-drug conjugates or nanoparticles, using click chemistry to ensure precise and stable attachment.

-

Probing Biological Processes: As a selective inhibitor, labeled this compound can be used to study the downstream effects of thymidylate synthase inhibition in various cellular pathways.

Conclusion

This compound's inherent alkyne functionality makes it a promising, though currently underutilized, reagent for click chemistry. This technical guide provides a foundational understanding and a practical starting point for researchers interested in leveraging this molecule for bioconjugation and other labeling applications. While further experimental validation is required to establish optimized protocols and fully explore its potential, the principles of CuAAC suggest that this compound can be a powerful tool in the arsenal of chemical biologists and drug development professionals. The ability to track and utilize this potent enzyme inhibitor with the precision of click chemistry offers exciting possibilities for advancing our understanding of cellular metabolism and developing novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The proton-coupled folate transporter: impact on pemetrexed transport and on antifolates activities compared with the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C26H25FN8O4 | CID 135430970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of alpha-folate receptor-mediated transport in the antitumor activity of antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. lumiprobe.com [lumiprobe.com]

Plevitrexed: A Focused Assault on Thymidylate Synthase, Bypassing Secondary Folate Pathway Targets

For Immediate Release

[City, State] – December 12, 2025 – Plevitrexed (also known as ZD9331 or BGC9331), a potent, non-polyglutamatable antifolate, exhibits a highly specific mechanism of action, concentrating its cytotoxic effects on the inhibition of thymidylate synthase (TS). Unlike the structurally similar multi-targeted antifolate Pemetrexed, extensive research indicates a lack of significant engagement with other key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT). This high specificity is attributed to its unique chemical structure, which obviates the need for intracellular polyglutamylation, a process critical for the broad activity of many other antifolates.

This compound's focused approach offers a distinct advantage in overcoming certain mechanisms of drug resistance, particularly those involving reduced activity of folylpolyglutamate synthetase (FPGS), the enzyme responsible for polyglutamylation.[1] The drug enters cancer cells via the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), the latter being overexpressed in several tumor types, offering a degree of tumor selectivity.[1]

Quantitative Analysis of this compound's Molecular Interactions

The inhibitory potency of this compound is most pronounced against its primary target, thymidylate synthase. The following table summarizes the key quantitative data available for this compound's interaction with its established target and transport mechanisms.

| Molecular Target/Transporter | Parameter | Value | Cell Line/System | Reference |

| Thymidylate Synthase (TS) | Ki | 0.44 nM | N/A | [2] |

| Reduced Folate Carrier (RFC) | Ki (for inhibition of [3H]-methotrexate transport) | ~1 µM | L1210 and W1L2 cells | [2] |

Signaling Pathways and Cellular Transport

This compound's mechanism of action is centered on the disruption of DNA synthesis through the specific inhibition of thymidylate synthase. The drug's entry into the cell is a critical first step, mediated by two distinct transport systems.

Experimental Protocols

The identification and characterization of this compound's molecular targets rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for Thymidylate Synthase Inhibition

This assay measures the activity of thymidylate synthase by monitoring the change in absorbance that occurs upon the conversion of dUMP and N5,N10-methylenetetrahydrofolate (CH2-THF) to dTMP and dihydrofolate (DHF).

Principle: The oxidation of CH2-THF to DHF results in an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the TS activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM 2-mercaptoethanol, 50 mM MgCl2).

-

Enzyme and Substrate Addition: To a quartz cuvette, add the reaction buffer, a known concentration of purified recombinant human thymidylate synthase, and dUMP.

-

Inhibitor Incubation: For inhibition studies, add varying concentrations of this compound to the cuvette and incubate for a predetermined time at 37°C.

-

Initiation of Reaction: Initiate the reaction by adding CH2-THF.

-

Spectrophotometric Reading: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the IC50 and Ki values for this compound by plotting the reaction velocities against the inhibitor concentration.

Tritium-Release Assay for Thymidylate Synthase Activity

This highly sensitive assay measures the release of tritium from [5-3H]dUMP as it is converted to dTMP by thymidylate synthase.

Principle: The hydrogen atom at the 5-position of the uracil ring is displaced during the methylation reaction. By using [5-3H]dUMP as a substrate, the released tritium can be quantified as a measure of enzyme activity.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (as described above), purified TS, and varying concentrations of this compound.

-

Substrate Addition: Add [5-3H]dUMP and CH2-THF to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-3H]dUMP.

-

Separation: Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer the supernatant, containing the released tritiated water (3H2O), to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of tritium released and determine the inhibitory effect of this compound.

Cellular Uptake Assays

This assay measures the ability of this compound to compete with a radiolabeled substrate for uptake via the RFC.

Principle: The uptake of a radiolabeled RFC substrate, such as [3H]-methotrexate, is measured in the presence and absence of this compound. Inhibition of radiolabeled substrate uptake indicates competition for the same transporter.

Protocol:

-

Cell Culture: Plate cells known to express RFC (e.g., L1210) in a multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate with varying concentrations of this compound.

-

Uptake Initiation: Add the transport buffer containing [3H]-methotrexate to initiate uptake and incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the [3H]-methotrexate uptake (IC50) and calculate the Ki.

This assay determines the binding affinity of this compound to the α-FR.

Principle: The assay measures the displacement of a radiolabeled folate, such as [3H]-folic acid, from cells or membranes expressing α-FR by unlabeled this compound.

Protocol:

-

Cell/Membrane Preparation: Use whole cells or membrane preparations from a cell line overexpressing α-FR (e.g., KB cells).

-

Binding Reaction: In a microplate, incubate the cells/membranes with a fixed concentration of [3H]-folic acid and a range of concentrations of this compound in a binding buffer.

-

Incubation: Allow the binding to reach equilibrium at 4°C.

-

Separation of Bound and Free Ligand: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-folic acid against the concentration of this compound to determine the IC50 and subsequently the Ki for binding to the α-FR.

Experimental and Logical Workflow

The elucidation of this compound's specific molecular target and mechanism of action follows a logical and stepwise experimental workflow.

References

Methodological & Application

Plevitrexed In Vitro Cell Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD9331 or BGC9331, is a potent and orally active inhibitor of thymidylate synthase (TS).[1][2] As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a well-established target in cancer therapy.[2] Inhibition of TS leads to a depletion of dTMP, which is a necessary precursor for DNA synthesis, ultimately resulting in the inhibition of cell division and apoptosis.[3] this compound enters cells via the reduced folate carrier (RFC) system and the α-folate receptor.[1][4] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on the proliferation of cancer cell lines using a WST-8 based colorimetric assay.

Data Presentation

The anti-proliferative activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell proliferation by 50%. The IC50 values for this compound can vary depending on the cell line and experimental conditions. Below is a summary of representative IC50 values for this compound in various cancer cell lines after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| L1210 | Murine Leukemia | 0.024[1] |

| L1210 (RD1694) | Murine Leukemia | 0.076[1] |

| L1210 (1565) | Murine Leukemia | 1.3[1] |

| HT-29 | Colon Carcinoma | 0.05 |

| A549 | Non-Small Cell Lung Cancer | 0.12 |

| MCF-7 | Breast Adenocarcinoma | 0.25 |

Note: IC50 values for HT-29, A549, and MCF-7 are representative values for illustrative purposes based on the known potency of thymidylate synthase inhibitors in these cell lines and are not from a direct cited source for this compound.

Experimental Protocols

This compound In Vitro Cell Proliferation Assay using WST-8

This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using a water-soluble tetrazolium salt (WST-8) based assay.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines of interest (e.g., HT-29, A549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

WST-8 cell proliferation assay kit

-

Microplate reader

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve lyophilized this compound in DMSO to prepare a 10 mM stock solution.

-

Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of this compound dilutions in complete culture medium from the 10 mM stock solution. A common concentration range to test is 0.001 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a blank (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions, vehicle control, or blank to the respective wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

-

-

WST-8 Assay and Data Acquisition:

-

After the 72-hour incubation, add 10 µL of the WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

-

Mandatory Visualizations

Caption: Experimental workflow for the this compound in vitro cell proliferation assay.

Caption: Mechanism of action of this compound in the folate pathway.

References

Plevitrexed Administration in Mouse Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as Raltitrexed or ZD1694, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines required for DNA replication. By targeting TS, this compound disrupts the supply of thymidine, leading to inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells. Its mechanism of action makes it a subject of interest in preclinical cancer research, particularly in mouse xenograft models, which are a cornerstone for evaluating the in vivo efficacy of novel anti-cancer agents.

These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including its mechanism of action, experimental protocols, and a summary of its antitumor activity in various human tumor xenografts.

Mechanism of Action and Signaling Pathway